molecular formula C13H21NO5 B1375790 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate CAS No. 1303974-24-4

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate

Cat. No.: B1375790
CAS No.: 1303974-24-4
M. Wt: 271.31 g/mol
InChI Key: RIOIEBYUBPFLOY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (CAS: 1303974-24-4) is a bicyclic dicarboxylate ester featuring a piperidine backbone substituted with a ketone group at the 5-position and two ester groups: a tert-butyloxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 3-position . Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . The compound is commonly utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of complex heterocycles and pharmaceutical precursors. Its Boc group serves as a protective moiety for amines, while the ethyl ester enhances solubility in organic solvents during reactions .

Key physical properties include a boiling point of 120°C (for the pyrrolidine analog; piperidine derivatives typically exhibit higher boiling points due to increased molecular weight) and storage recommendations at refrigerated temperatures to maintain stability . The compound is commercially available with purities ≥95% (HPLC) and is classified under the pyrrolidines category in chemical databases .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOIEBYUBPFLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate typically involves:

  • Construction of the piperidine ring system with keto and ester functionalities.
  • Protection of amine groups using tert-butoxycarbonyl (Boc) groups.
  • Esterification to introduce ethyl ester moieties.
  • Selective oxidation or keto group installation at the 5-position of the piperidine ring.
  • Purification by crystallization or chromatography.

Detailed Synthetic Steps

The following sequence is derived from peer-reviewed synthetic protocols and industrial chemical supplier information:

Step 1: Formation of N-tert-butoxycarbonyl (Boc) Protected Piperidine Intermediate
  • Start with an amino acid or piperidine precursor.
  • React with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in an aprotic solvent (e.g., dichloromethane) to protect the nitrogen atom.
  • This yields the N-Boc-piperidine derivative, which is crucial for selective functionalization and stability during subsequent steps.
Step 2: Esterification of the Piperidine Carboxyl Groups
  • Ethyl bromoacetate or ethyl chloroacetate is reacted with the piperidine intermediate to introduce ethyl ester groups at the 3-position.
  • This step may involve nucleophilic substitution or transesterification under controlled temperature and pH conditions to avoid side reactions.
Step 3: Dieckmann Cyclization to Form the Keto-Piperidine Ring
  • The Boc-protected diester is subjected to intramolecular Dieckmann cyclization using a strong base such as potassium tert-butoxide in dry toluene.
  • This cyclization forms the 5-oxopiperidine ring, generating the keto group at the 5-position.
  • The reaction is time-sensitive; shorter reaction times favor kinetic products (desired 5-oxo isomer), while longer times lead to thermodynamic isomers (e.g., 4-oxo isomers).
  • The isomers can be separated by column chromatography due to their differing polarities.
Step 4: Purification and Crystallization
  • After workup involving acidification and organic solvent extraction, the product is purified by silica gel chromatography.
  • Final purification is achieved via crystallization from suitable solvents to obtain high-purity crystalline this compound.

Alternative or Supporting Methods

  • Biocatalytic reduction using baker’s yeast has been reported for related piperidine keto esters to obtain hydroxy derivatives, which can be useful intermediates or analogues in synthesis.
  • Some synthetic routes may involve the initial formation of amino diacids, followed by esterification and Boc protection before cyclization.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM, rt ~78% Overnight stirring
Esterification Ethyl bromoacetate, base, aprotic solvent Variable Controlled temperature to avoid side reactions
Dieckmann Cyclization KOtBu, dry toluene, ice-cooled, 10 min reaction time High Short reaction time favors desired isomer
Purification Acid workup, extraction, silica gel chromatography - Separation of keto isomers
Crystallization Suitable solvent (e.g., dichloromethane) - Yields crystalline product

Analytical and Characterization Data

  • Purity confirmed by HPLC (>97%) and elemental analysis.
  • Melting point around 64 °C consistent with literature and commercial samples.
  • NMR and mass spectrometry confirm the structure and substitution pattern.

Research Findings and Practical Notes

  • The Dieckmann cyclization step is critical and sensitive to reaction time and temperature to maximize yield of the 5-oxo isomer.
  • Boc protection is essential for controlling reactivity and enabling selective functionalization.
  • Separation of isomers by chromatography is straightforward, facilitating isolation of the target compound.
  • Alternative biocatalytic methods offer stereoselective reductions but are more relevant for derivative synthesis rather than direct preparation of this compound.
  • The compound is commercially available from reputable suppliers with certificates of analysis, supporting its synthetic accessibility and purity standards.

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins or nucleic acids .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dicarboxylates

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate 1303974-24-4 Piperidine 5-oxo, Boc, ethyl ester C₁₄H₂₃NO₅ 285.34 Pharmaceutical intermediates
1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate 193274-00-9 Piperidine 4-oxo, Boc, methyl ester, benzyl C₁₉H₂₅NO₅ 347.41 Synthesis of spirocyclic compounds
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate 146256-98-6 Pyrrolidine 4-oxo, Boc, ethyl ester C₁₂H₁₉NO₅ 257.28 High-throughput crystallography
1-tert-Butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate 534572-24-2 Piperidine 5-amino, Boc, methyl ester C₁₂H₂₂N₂O₄ 260.30 Chiral building blocks in drug discovery

Key Observations:

Ring Size and Reactivity: Piperidine derivatives (6-membered ring) generally exhibit higher conformational flexibility compared to pyrrolidine analogs (5-membered ring), influencing their reactivity in cyclization and substitution reactions . The 5-oxo group in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks, whereas 4-oxo derivatives (e.g., CAS 193274-00-9) are more prone to enolate formation .

Ester Group Effects: Ethyl esters (e.g., CAS 1303974-24-4) offer better solubility in non-polar solvents compared to methyl esters (e.g., CAS 534572-24-2), which are more volatile . Benzyl-substituted derivatives (e.g., CAS 193274-00-9) introduce steric bulk, slowing reaction kinetics but improving selectivity in asymmetric syntheses .

Functional Group Diversity: Amino-substituted derivatives (e.g., CAS 534572-24-2) are pivotal in peptidomimetic designs, whereas ketone-containing analogs (e.g., 5-oxo) are used in cross-coupling reactions .

Key Findings:

  • The target compound’s Boc group is stable under basic conditions but cleaved by acids, enabling selective deprotection in multi-step syntheses .
  • Pyrrolidine derivatives (e.g., CAS 146256-98-6) are preferred for high-throughput crystallography due to their smaller size and predictable crystal packing .

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., CAS 1303974-24-4) exhibit superior solubility in THF and DCM compared to methyl esters .
  • Thermal Stability : Boc-protected piperidines decompose above 200°C, whereas pyrrolidines degrade at lower temperatures (~150°C) due to ring strain .

Biological Activity

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (CAS No. 1303974-24-4) is a piperidine derivative characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two ester functionalities. Its molecular formula is C13H21NO5C_{13}H_{21}NO_5, and it has a molecular weight of 271.31 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The precise mechanism of action for this compound remains largely unexplored due to limited specific studies. However, it is known that similar compounds are utilized as intermediates in organic synthesis and may interact with various enzymes and proteins involved in biochemical pathways .

This compound plays a significant role in biochemical reactions, particularly in the synthesis of protective groups for amino acids. It interacts with enzymes that facilitate the protection of amine functional groups, forming stable intermediates that prevent unwanted side reactions during chemical transformations.

Cellular Effects

Research indicates that this compound can influence cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, which may lead to changes in gene expression and cellular responses .

Table: Summary of Biological Activities

Activity Description Reference
Antiproliferative ActivityInduces apoptosis in cancer cell lines; selective against cancer cells
Enzyme InteractionInteracts with enzymes involved in protecting amine functional groups
Cellular Metabolism ModulationAlters activity of key metabolic enzymes leading to changes in gene expression

Case Studies

While specific case studies on this compound are sparse, related research highlights the importance of piperidine derivatives in drug development. For instance, derivatives with structural similarities have shown promise as antiproliferative agents targeting tubulin polymerization, which is crucial for cancer cell growth .

Molecular Docking Studies

Molecular docking studies have been conducted on structurally similar compounds to explore their binding affinity at the colchicine site on tubulin. These studies suggest that modifications to the piperidine structure can significantly affect binding strength and biological activity .

Q & A

Basic: What are the critical steps in synthesizing 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution and carboxylation. For instance, tert-butyl and ethyl ester groups are introduced via coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in dimethylformamide (DMF) under anhydrous conditions. Reaction temperature (e.g., 0°C for exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of nucleophile) are critical to minimize side reactions. Catalytic bases like triethylamine (TEA) or cesium carbonate (Cs₂CO₃) improve electrophilic activation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Yield optimization requires careful control of solvent polarity and reaction time .

Advanced: How can computational modeling (e.g., DFT or reaction path search methods) optimize the synthesis pathway?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability, identifying energy barriers in key steps like esterification or ring closure. Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) simulate alternative pathways to bypass high-energy intermediates. For example, solvent effects can be modeled using COSMO-RS to select optimal dielectric environments. These computational insights guide experimentalists to adjust catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., THF vs. DMF) for improved efficiency .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • NMR : 1^1H NMR confirms ester groups (δ 1.2–1.5 ppm for tert-butyl, δ 4.1–4.3 ppm for ethyl) and piperidine ring protons (δ 2.5–3.5 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 165–175 ppm).
  • IR : Stretching frequencies at ~1720 cm1^{-1} (C=O esters) and ~1680 cm1^{-1} (ketone).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 299.36). X-ray crystallography (if crystalline) resolves stereochemistry .

Advanced: How can factorial design be applied to study substituent effects on reactivity or regioselectivity?

Answer:
A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors : Temperature (25°C vs. 60°C), solvent (DMF vs. THF), base (Cs₂CO₃ vs. K₂CO₃).
  • Response variables : Yield, purity, reaction time.
    ANOVA identifies significant interactions (e.g., solvent-temperature synergy). Central composite designs (CCD) further optimize conditions. This approach reduces trial-and-error experimentation .

Basic: What purification strategies are effective for isolating this compound from byproducts?

Answer:

  • Liquid-liquid extraction : Separate polar impurities using ethyl acetate/water partitioning.
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves esters from unreacted starting materials.
  • Recrystallization : Use tert-butyl methyl ether (MTBE) or ethanol/water mixtures to enhance crystalline purity. Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Advanced: How can researchers resolve discrepancies in reported reaction yields using statistical analysis?

Answer:
Apply hypothesis testing (e.g., t-tests) to compare yields under varying conditions (e.g., catalyst type, solvent). For example:

  • Null hypothesis : No difference between yields using Pd/C vs. Pt/C catalysts.
  • Chi-square tests assess categorical variables (e.g., presence/absence of side products). Bootstrapping generates confidence intervals for small datasets. Meta-analysis of published data identifies outliers or systematic biases (e.g., solvent purity) .

Basic: What stability considerations are critical for storing and handling this compound?

Answer:
The compound is sensitive to hydrolysis (ester groups) and oxidation (piperidine ring). Store under inert gas (argon) at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability assays (HPLC monitoring over 30 days) confirm degradation thresholds. Use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents .

Advanced: How can machine learning predict novel derivatives or optimize reaction conditions?

Answer:
Train neural networks on datasets (e.g., USPTO reaction database) using descriptors like molecular weight, dipole moment, and steric parameters. Reinforcement learning (RL) agents explore reaction spaces, prioritizing high-yield pathways. Tools like Chemprop or RDKit integrate with robotic platforms for automated parameter adjustment. Transfer learning adapts models to small datasets specific to piperidine derivatives .

Basic: What role does this compound play in multi-component reactions (MCRs)?

Answer:
It serves as a dienophile in Diels-Alder reactions or a carbonyl source in Ugi reactions. For example, in a three-component coupling, the ketone group undergoes nucleophilic attack by amines, followed by cyclization. Solvent-free conditions (e.g., ball milling) enhance atom economy. Monitor intermediates via in situ IR or Raman spectroscopy .

Advanced: How can theoretical and experimental data be reconciled in mechanistic studies?

Answer:
Combine kinetic isotope effects (KIE) with DFT-calculated transition states to validate mechanisms. For example, deuterium labeling at the piperidine α-position compares experimental vs. theoretical KIE values. Microkinetic modeling integrates rate constants from both sources to refine activation energies. Discrepancies highlight overlooked intermediates (e.g., zwitterionic forms) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate

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